2-Bromo-3-thiocyanato-benzoic acid methyl ester
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Overview
Description
2-Bromo-3-thiocyanato-benzoic acid methyl ester is an organic compound with the molecular formula C9H6BrNO2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted with bromine and thiocyanate groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-thiocyanato-benzoic acid methyl ester typically involves the bromination of 3-thiocyanato-benzoic acid methyl ester. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-thiocyanato-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiocyanate group can be oxidized to form sulfonyl derivatives or reduced to thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-azido-3-thiocyanato-benzoic acid methyl ester.
Oxidation: Formation of 2-bromo-3-sulfonyl-benzoic acid methyl ester.
Reduction: Formation of 2-bromo-3-thiol-benzoic acid methyl ester.
Scientific Research Applications
2-Bromo-3-thiocyanato-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-thiocyanato-benzoic acid methyl ester involves its reactive functional groups. The bromine and thiocyanate groups can interact with various biological targets, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a thiocyanate group.
Methyl 3-bromo-2-methylbenzoate: Similar structure but with different substitution positions.
Methyl 2-bromo-3-methoxybenzoate: Similar structure but with a methoxy group instead of a thiocyanate group.
Uniqueness
2-Bromo-3-thiocyanato-benzoic acid methyl ester is unique due to the presence of both bromine and thiocyanate groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 2-bromo-3-thiocyanatobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)6-3-2-4-7(8(6)10)14-5-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTAPWAZSGWAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)SC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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